molecular formula C9H14N2O2 B1601075 N-Acetylnorloline CAS No. 38964-35-1

N-Acetylnorloline

Cat. No.: B1601075
CAS No.: 38964-35-1
M. Wt: 182.22 g/mol
InChI Key: BWGXNGORZPWYGZ-UYXSQOIJSA-N
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Description

N-Acetylnorloline is a naturally occurring alkaloid found in various plant species. It has garnered interest due to its unique chemical structure and biological activity, making it a subject of study for potential therapeutic and environmental applications.

Mechanism of Action

Target of Action

N-Acetylnorloline, also known as N-[(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]acetamide or Demethyl-N-acetylloline, is a bioprotective alkaloid produced by Epichloë species, fungal endophytes of grasses . The primary targets of this compound are the enzymes involved in its biosynthesis, specifically the acetamidase encoded by the gene lolN and the methyltransferase encoded by the gene lolM .

Mode of Action

The mode of action of this compound involves a series of enzymatic reactions. The compound is first deacetylated by the action of acetamidase (lolN) to produce norloline . This is followed by methylation of norloline by the methyltransferase (lolM), yielding loline and N-methylloline .

Biochemical Pathways

The biochemical pathway of this compound involves the loline alkaloid biosynthesis (LOL) gene cluster. The lolN and lolM genes in this cluster are required for the steps from this compound to other lolines . The function of LolM as an N-methyltransferase was confirmed by its heterologous expression in yeast, resulting in the conversion of norloline to loline, and of loline to N-methylloline .

Pharmacokinetics

It is known that the compound is produced by epichloë species, fungal endophytes of grasses, and is involved in plant defense against biotic and abiotic stress conditions .

Result of Action

The result of this compound’s action is the production of a variety of loline alkaloids, which play an important role in plant defense against insect and mammalian herbivory . These alkaloids are structurally differentiated by the various modifications of the 1-amino group .

Action Environment

The action of this compound is influenced by the environment in which the host plant and the Epichloë endophytes exist. Endophytes display complex diversity depending on the agro-climatic conditions, and this diversity could be exploited for crop improvement and sustainable agriculture . The production of this compound and its subsequent conversion to other lolines is part of the complex interaction between the plant and the endophytes .

Biochemical Analysis

Biochemical Properties

N-Acetylnorloline is involved in various biochemical reactions. It is synthesized by the enzyme this compound synthase (LolO), which is one of several iron(II)- and 2-oxoglutarate-dependent (Fe/2OG) oxygenases . These enzymes catalyze sequential reactions of different types in biosynthetic pathways that provide valuable natural products .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a bioprotective alkaloid produced by Epichloë species, fungal endophytes of grasses . These endophytes play a key role in plant growth, development, and fitness . The presence of this compound and other alkaloids results in the accumulation of secondary metabolites, which play an important role in plant defense against biotic and abiotic stress conditions .

Molecular Mechanism

The molecular mechanism of this compound involves its synthesis by the enzyme this compound synthase (LolO). LolO hydroxylates C2 of 1-exo-acetamidopyrrolizidine before coupling the C2-bonded oxygen to C7 to form the tricyclic loline core . Each reaction requires cleavage of a C-H bond by an oxoiron (IV) (ferryl) intermediate .

Temporal Effects in Laboratory Settings

It is known that the biosynthesis of this compound involves sequential reactions catalyzed by the enzyme this compound synthase (LolO) .

Metabolic Pathways

This compound is part of the loline alkaloid biosynthesis pathway . The genes lolN and lolM, which encode an N-acetamidase (deacetylase) and a methyltransferase respectively, are required in the steps from this compound to other lolines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylnorloline typically involves the use of specific reagents and controlled reaction conditions. One common method includes the use of dimethyl acetals, which can be prepared from carbonyl compounds with excess methanol catalyzed by a Brønsted acid or Lewis acid . The reaction conditions often require a dehydrating agent to drive the equilibrium towards the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of protective groups and controlled reaction environments, are likely employed to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Acetylnorloline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂).

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use KMnO₄ in an acidic medium, while reduction reactions may use LiAlH₄ in an anhydrous solvent. Substitution reactions often require the presence of a catalyst or a specific temperature range to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, including amines and halogenated compounds.

Scientific Research Applications

N-Acetylnorloline has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in plant defense mechanisms and its interactions with other biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or antimicrobial agent.

    Industry: this compound is investigated for its potential use in the development of new materials and as a component in various industrial processes

Comparison with Similar Compounds

Similar Compounds

N-Acetylnorloline can be compared with other similar alkaloids, such as:

  • N-acetylloline
  • N-formylloline
  • This compound

Uniqueness

Its unique structure may confer different binding affinities and specificities, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

N-[(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-5(12)10-8-7-4-11-3-2-6(13-7)9(8)11/h6-9H,2-4H2,1H3,(H,10,12)/t6-,7+,8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGXNGORZPWYGZ-UYXSQOIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C2CN3C1C(O2)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@H]2CN3[C@@H]1[C@@H](O2)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38964-35-1
Record name N-Acetylnorloline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038964351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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